3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
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Overview
Description
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Esterification: The final step involves the esterification of the chromenone derivative with 2-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Uniqueness
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCOIGHWESDHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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